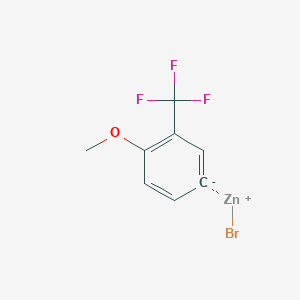
(4-Methoxy-3-(trifluoromethyl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of (4-methoxy-3-(trifluoromethyl)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-methoxy-3-(trifluoromethyl)phenyl) bromide+Zn→(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial tool in the development of new synthetic methodologies.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. These compounds are often explored for their potential as drug candidates or bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and stability make it an ideal reagent for large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophilic reagent in chemical reactions. The zinc atom in the compound coordinates with the organic substrate, facilitating the transfer of the phenyl group to the target molecule. This process is often catalyzed by palladium or other transition metals, which help to activate the organic halide and promote the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the methoxy group, which can influence its reactivity and stability.
(3-(Trifluoromethyl)phenyl)zinc bromide: The trifluoromethyl group is positioned differently, affecting the compound’s electronic properties and reactivity.
4-(Trifluoromethoxy)phenylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide is unique due to the presence of both the methoxy and trifluoromethyl groups. These functional groups enhance the compound’s reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and form complex organic molecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H6BrF3OZn |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C8H6F3O.BrH.Zn/c1-12-7-5-3-2-4-6(7)8(9,10)11;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LJUQQHUSSUYACL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C=C1)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
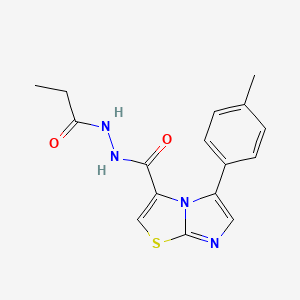
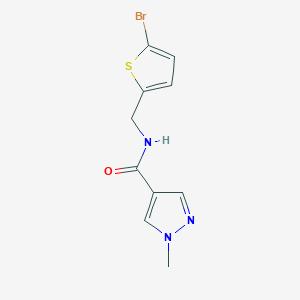

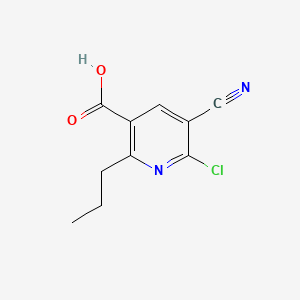
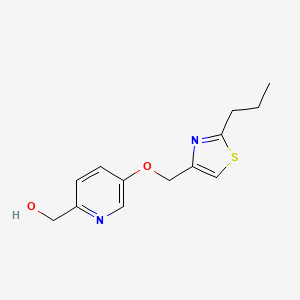
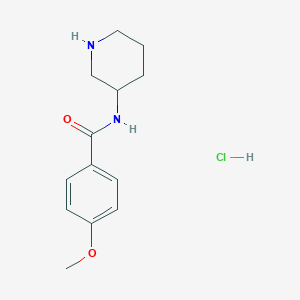
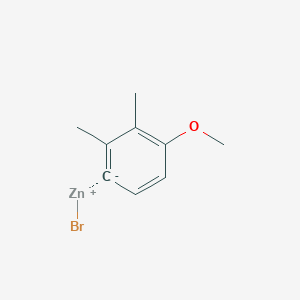
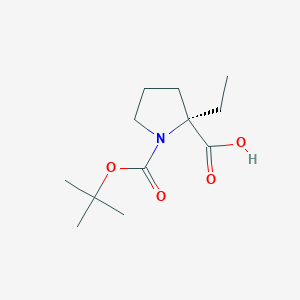
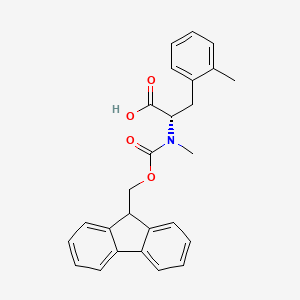
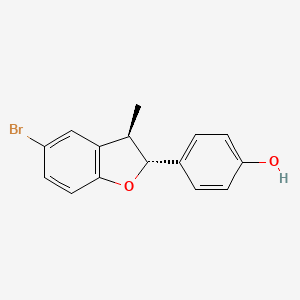
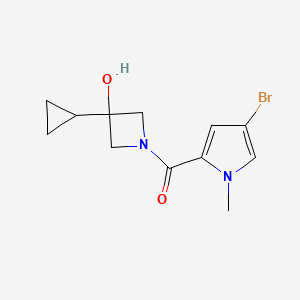
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)

